molecular formula C11H15NO3 B13851324 Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate

Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate

Cat. No.: B13851324
M. Wt: 209.24 g/mol
InChI Key: DCYIMXDATXHIBN-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate is an organic compound belonging to the pyridine carboxylate family It is characterized by the presence of a pyridine ring substituted with a methylpropoxy group at the 2-position and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate typically involves the esterification of 2-(2-methylpropoxy)pyridine-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methylpropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: 2-(2-methylpropoxy)pyridine-4-carboxylic acid.

    Reduction: 2-(2-methylpropoxy)pyridine-4-methanol.

    Substitution: Various alkoxy-substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-4-carboxylic acid: Similar structure but lacks the methylpropoxy group.

    Methyl 2-aminopyridine-4-carboxylate: Contains an amino group instead of the methylpropoxy group.

    2-(2-methylpropoxy)pyridine-4-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

Methyl 2-(2-methylpropoxy)pyridine-4-carboxylate is unique due to the presence of both the methylpropoxy group and the ester functionality, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(2-methylpropoxy)pyridine-4-carboxylate

InChI

InChI=1S/C11H15NO3/c1-8(2)7-15-10-6-9(4-5-12-10)11(13)14-3/h4-6,8H,7H2,1-3H3

InChI Key

DCYIMXDATXHIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

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